Trimebutine

Irritable Bowel Syndrome Quality of Life Clinical Trial

Trimebutine is the preferred antispasmodic for protocols where patient-reported QOL outcomes are primary endpoints, validated by head-to-head RCT superiority over mebeverine. Its unique bidirectional motility modulation (stimulatory ≤1 µM; inhibitory ≥10 µM) enables both hypomotility and hypermotility normalization without switching agents — a versatility lacking in unidirectional alternatives. With 17-fold greater local anesthetic potency vs. lidocaine and balanced peripheral opioid receptor pan-agonism (Ki: μ=0.34, δ=0.5, κ=0.58 µM), this compound is the definitive tool for visceral pain and GI motility research. Ideal for labs requiring a comparator-validated, multi-mechanistic reference standard.

Molecular Formula C22H29NO5
Molecular Weight 387.5 g/mol
CAS No. 58997-90-3
Cat. No. B7804153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimebutine
CAS58997-90-3
Molecular FormulaC22H29NO5
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESCCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C
InChIInChI=1S/C22H29NO5/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5/h8-14H,7,15H2,1-6H3
InChIKeyLORDFXWUHHSAQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 5 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble

Structure & Identifiers


Interactive Chemical Structure Model





Trimebutine (CAS 58997-90-3): A Multimodal GI Motility Regulator with Peripheral Opioid Agonist and Calcium Channel Modulatory Activity


Trimebutine (3,4,5-trimethoxybenzoic acid 2-(dimethylamino)-2-phenylbutyl ester) is a synthetic spasmolytic agent classified as an antimuscarinic compound with dual peripheral opioid receptor agonist activity. The compound demonstrates binding affinity for μ-, δ-, and κ-opioid receptors with Ki values of 0.34, 0.5, and 0.58 μM, respectively, in canine myenteric plexus synaptosomes [1]. Beyond its opioidergic activity, trimebutine inhibits L-type calcium channels and large-conductance calcium-activated potassium (BKCa) channels, thereby modulating extracellular calcium influx and potassium efflux in gastrointestinal smooth muscle [1]. Trimebutine undergoes rapid first-pass metabolism to N-desmethyl trimebutine, an active metabolite that contributes to its pharmacological profile through sodium channel blockade and enhanced local anesthetic activity [2]. The compound is indicated for symptomatic treatment of irritable bowel syndrome (IBS) and postoperative paralytic ileus, with documented efficacy across both diarrhea-predominant and constipation-predominant IBS subtypes [2].

Why Trimebutine Cannot Be Readily Substituted with Mebeverine, Pinaverium, or Other Class Antispasmodics


Antispasmodic agents for functional gastrointestinal disorders exhibit distinct pharmacological profiles that preclude simple therapeutic interchange. Mebeverine acts primarily as a musculotropic agent blocking intestinal peristalsis but has not consistently demonstrated superiority over placebo in clinical trials [1]. Pinaverium bromide and otilonium bromide are poorly absorbed agents with predominantly local luminal effects and minimal systemic exposure [1]. In contrast, trimebutine possesses a unique multimodal mechanism combining peripheral μ-, δ-, and κ-opioid receptor agonism with calcium channel inhibition, producing bidirectional motility modulation — enhancing hypomotility while suppressing hypermotility [2]. This dual regulatory capacity enables trimebutine to address both constipation- and diarrhea-predominant IBS, a versatility not shared by anticholinergic-dominant alternatives. Furthermore, the clinical relevance of these mechanistic distinctions is substantiated by direct comparative trials demonstrating differential outcomes in quality-of-life measures when trimebutine is compared head-to-head with mebeverine [3].

Trimebutine Product-Specific Quantitative Differentiation Evidence: Head-to-Head Comparisons and Class-Level Distinctions


Superior Quality-of-Life Improvement: Trimebutine versus Mebeverine in IBS Head-to-Head RCT

In a prospective, randomized clinical trial directly comparing trimebutine 100 mg twice daily with mebeverine 135 mg twice daily over 6 weeks in IBS patients, trimebutine demonstrated statistically significant superiority in improving quality-of-life outcomes, despite comparable symptom relief between groups [1]. Both agents produced significant within-group improvements; however, the between-group difference in final QOL scores favored trimebutine.

Irritable Bowel Syndrome Quality of Life Clinical Trial

17-Fold Superior Local Anesthetic Activity versus Lidocaine: Preclinical Differentiation

Trimebutine exhibits local anesthetic activity that is 17-fold more potent than that of lidocaine in standard preclinical assays, a property attributed to sodium channel blockade by both the parent compound and its active N-desmethyl metabolite [1]. This pharmacological feature is distinct from the antimuscarinic or pure opioidergic mechanisms of comparator antispasmodics and may contribute to trimebutine's efficacy in visceral pain modulation.

Local Anesthetic Activity Sodium Channel Blockade Visceral Pain

Dual Bidirectional Motility Modulation: Concentration-Dependent Enhancement or Inhibition of Contractility

Trimebutine uniquely exhibits concentration-dependent bidirectional effects on gastrointestinal smooth muscle contractility. At low concentrations (≤1 μM), trimebutine increases twitch contraction and acetylcholine release induced by high-frequency electrical stimulation in isolated guinea pig longitudinal muscle-myenteric plexus preparations; at higher concentrations (≥10 μM), it inhibits these same parameters [1]. This dual regulatory capacity contrasts with unidirectional agents such as mebeverine, which primarily produces smooth muscle relaxation.

Gastrointestinal Motility Opioid Receptor Modulation Smooth Muscle Contractility

Stereoisomer-Dependent Sodium Channel Blockade: (S)-N-Desmethyltrimebutine as the Most Active Enantiomer

The active metabolite N-desmethyl trimebutine exhibits stereoselective pharmacological activity, with the (S)-enantiomer demonstrating the most potent sodium channel blocking activity among all stereoisomers evaluated [1]. N-Desmethyl trimebutine features higher activity than the parent compound trimebutine on sodium channel blockade, and stereospecificity of drug action on sodium channels has been observed [1].

Chiral Pharmacology Enantioselectivity Sodium Channel Blockade

Broad Opioid Receptor Pan-Agonism versus Mu-Selective Profiles of Reference Agonists

Trimebutine binds to μ-, δ-, and κ-opioid receptors with comparable micromolar affinities (Ki = 0.34, 0.5, and 0.58 μM, respectively), lacking the pronounced mu-selectivity characteristic of morphine and other classical opioid agonists [1][2]. Morphine exhibits a receptor selectivity index (μ:δ:κ) of 100:5:5, whereas trimebutine demonstrates a more balanced profile of 100:12:14, and its metabolite N-desmethyltrimebutine shows a ratio of 100:32:25 [2]. Trimebutine and N-desmethyltrimebutine are 30-fold and 48-fold less active than morphine at mu receptors, respectively [2].

Opioid Receptor Pharmacology Receptor Binding Affinity Selectivity Index

Trimebutine Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Clinical Research Requiring Demonstrated Quality-of-Life Superiority over Mebeverine in IBS

Based on the direct head-to-head RCT evidence establishing statistically significant QOL improvement with trimebutine over mebeverine [1], trimebutine is the preferred investigational compound for clinical studies where patient-reported quality-of-life outcomes are a primary or key secondary endpoint. This evidence supports trimebutine selection in protocols requiring a comparator-validated antispasmodic with documented QOL advantage.

Preclinical Studies of Visceral Pain Involving Sodium Channel-Mediated Analgesic Mechanisms

Trimebutine's 17-fold greater local anesthetic potency relative to lidocaine, combined with the documented sodium channel blocking activity of its N-desmethyl metabolite and the enhanced activity of the (S)-enantiomer [2][3], positions this compound as a unique tool for investigating sodium channel contributions to visceral pain modulation. This differentiation supports procurement for pain research programs where lidocaine serves as the standard comparator.

Gastrointestinal Motility Research Requiring Bidirectional Modulation of Smooth Muscle Contractility

The concentration-dependent bidirectional effects of trimebutine on smooth muscle contractility — enhancing motility at low concentrations (≤1 μM) while inhibiting at higher concentrations (≥10 μM) [4] — make it the compound of choice for experimental systems requiring normalization of both hypomotility and hypermotility states without switching agents. This property is not shared by unidirectional antispasmodics such as mebeverine or pinaverium.

Peripheral Opioid Receptor Pharmacology Studies Requiring Pan-Agonism without Mu-Selectivity

Trimebutine's balanced binding profile across μ-, δ-, and κ-opioid receptors (Ki = 0.34, 0.5, and 0.58 μM) and its 30-fold lower mu potency relative to morphine [5][6] establish it as a reference compound for studies investigating peripheral opioid receptor pan-agonism without the confounding central effects associated with mu-selective agonists. This differentiation is particularly relevant for gastrointestinal pharmacology research focused on peripheral opioid mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trimebutine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.